synthesis and properties of 2-Chloro-2-methylnonane
synthesis and properties of 2-Chloro-2-methylnonane
An In-Depth Technical Guide to the Synthesis, Physicochemical Properties, and Advanced Applications of 2-Chloro-2-methylnonane
Executive Summary
2-Chloro-2-methylnonane (CAS: 4325-50-2) is a specialized tertiary alkyl halide characterized by a nine-carbon aliphatic backbone with a chlorine atom and a methyl group localized at the C2 position[1][2]. While structurally straightforward, its specific steric bulk and tertiary substitution make it a highly valuable reagent in advanced physical chemistry, particularly in the study of fluorinated fullerenes[3]. This whitepaper provides an authoritative guide on its physicochemical profile, mechanistic synthesis, and laboratory handling protocols designed for researchers and drug development professionals.
Part 1: Physicochemical Profiling and Structural Data
Understanding the physical and chemical properties of 2-chloro-2-methylnonane is critical for predicting its behavior in organic synthesis and spectroscopic applications. As a halogenated hydrocarbon, it is practically insoluble in water, necessitating biphasic reaction conditions or organic solvent matrices during synthesis[1].
Table 1: Physicochemical and Structural Properties
| Property | Value | Reference |
| IUPAC Name | 2-chloro-2-methylnonane | [2] |
| CAS Registry Number | 4325-50-2 | [1][2] |
| Molecular Formula | C10H21Cl | [2][4] |
| Molecular Weight | 176.73 g/mol | [2][5] |
| SMILES | CCCCCCCC(C)(C)Cl | [1][2] |
| InChIKey | QDJXQCKHBZEIJM-UHFFFAOYSA-N | [2][4] |
| Physical State | Colorless liquid | [1] |
| Commercial Purity Standard | ≥90% | [3][5] |
Part 2: Mechanistic Pathways: The SN1 Paradigm
The synthesis of 2-chloro-2-methylnonane from its corresponding alcohol, 2-methylnonan-2-ol, proceeds via a classic Unimolecular Nucleophilic Substitution ( SN1 ) mechanism. Unlike primary or secondary alcohols, which often require a Lewis acid catalyst (such as ZnCl2 in the Lucas reagent) or thionyl chloride ( SOCl2 ) to drive the reaction via an SN2 or SNi pathway, tertiary alcohols react rapidly with concentrated aqueous hydrochloric acid (HCl) at room temperature.
Mechanistic Causality: The efficiency of this reaction lies in the thermodynamic stability of the intermediate. Protonation of the hydroxyl group creates an oxonium ion, which readily dissociates to expel water—the rate-determining step (RDS). The resulting tertiary carbocation is highly stabilized by hyperconjugation from the adjacent methyl and alkyl groups, as well as the inductive electron-donating effects of the long nonane chain. This stable intermediate is subsequently trapped by a chloride anion to yield the final product.
Figure 1: SN1 reaction mechanism for the chlorination of 2-methylnonan-2-ol.
Part 3: Experimental Protocol: Synthesis of 2-Chloro-2-methylnonane
The following protocol outlines the laboratory-scale synthesis of 2-chloro-2-methylnonane via the hydrochlorination of 2-methylnonan-2-ol. This methodology is designed as a self-validating system , incorporating visual cues to confirm the success of each phase.
Reagents Required:
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2-Methylnonan-2-ol (1.0 eq)
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Concentrated Hydrochloric Acid (37% w/w, 3.0 eq)
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Saturated Sodium Bicarbonate ( NaHCO3 ) solution
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Anhydrous Sodium Sulfate ( Na2SO4 )
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Brine (Saturated NaCl solution)
Step-by-Step Workflow:
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Reaction Initiation: In a separatory funnel, add 2-methylnonan-2-ol. Add 3 molar equivalents of cold, concentrated HCl.
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Causality: An excess of HCl drives the equilibrium forward (Le Chatelier's principle) and ensures complete conversion of the alcohol.
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-
Agitation: Stopper the funnel and shake vigorously for 15-20 minutes at room temperature. Vent the funnel frequently.
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Causality: Vigorous shaking maximizes the interfacial surface area between the aqueous acid and the organic alcohol. Venting prevents pressure buildup from the slight exothermic reaction and the vapor pressure of HCl gas.
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-
Phase Separation: Allow the mixture to stand until two distinct layers form. The upper layer is the organic alkyl halide, and the lower layer is the aqueous acid. Drain the lower aqueous layer.
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Neutralization (Self-Validating Step): Wash the organic layer with saturated NaHCO3 solution.
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Causality: This neutralizes any residual HCl dissolved in the organic phase.
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Validation: The cessation of CO2 gas evolution (bubbling) serves as a definitive visual confirmation that all acid has been neutralized.
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-
Aqueous Wash: Wash the organic layer with brine to remove residual water and water-soluble impurities.
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Desiccation (Self-Validating Step): Transfer the organic layer to an Erlenmeyer flask and add anhydrous Na2SO4 . Swirl gently.
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Causality: Removes trace microscopic water droplets.
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Validation: The transition of the liquid from a cloudy emulsion to a completely transparent, clear liquid confirms successful desiccation.
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Purification: Filter off the drying agent and purify the crude product via vacuum distillation.
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Causality: Tertiary alkyl halides are highly susceptible to thermal E1/E2 elimination (dehydrohalogenation) at elevated temperatures. Vacuum distillation lowers the boiling point, preventing the degradation of 2-chloro-2-methylnonane back into an alkene (e.g., 2-methyl-1-nonene).
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Figure 2: Step-by-step experimental workflow for synthesizing 2-chloro-2-methylnonane.
Part 4: Advanced Applications in Fullerene Chemistry
Beyond its utility as a standard alkylating agent, 2-chloro-2-methylnonane occupies a highly specialized niche in advanced physical chemistry and spectroscopy. Commercial grades of this compound are specifically utilized in the photoelectron spectroscopy of fluorinated fullerene anions[3].
Specifically, it facilitates the generation and characterization of complex fullerene derivatives such as C60Fn− and C60Fm2− in the gas phase, as well as C1−C60F47− and D2−C60F44 in solution[3]. In these highly sensitive spectroscopic environments, the specific steric and electronic properties of the tertiary chloride likely serve to mediate electron transfer or act as a specialized matrix component that stabilizes these highly reactive, bulky anionic clusters without undergoing unwanted nucleophilic attack.
Part 5: Safety, Handling, and Environmental Considerations
As a halogenated hydrocarbon, 2-chloro-2-methylnonane requires stringent safety protocols:
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Toxicity: It is suspected of causing cancer and must be handled within a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles)[3].
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Environmental Hazard: Classified under Transport Hazard Class 9 (Packing Group III), it is an environmentally hazardous substance[3]. It must not be disposed of in standard aqueous waste streams; instead, it requires dedicated halogenated organic waste disposal to prevent aquatic toxicity and environmental persistence[1][3].
References
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PubChem (National Institutes of Health). "2-Chloro-2-methylnonane | C10H21Cl | CID 138189." Retrieved from:[Link]
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NIST Chemistry WebBook. "2-Chloro-2-methylnonane." U.S. Secretary of Commerce. Retrieved from:[Link]
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Thermo Fisher Scientific. "2-Chloro-2-methylnonane, 90+%." Alfa Aesar Product Portfolio. Retrieved from:[Link]
Sources
- 1. cymitquimica.com [cymitquimica.com]
- 2. 2-Chloro-2-methylnonane | C10H21Cl | CID 138189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-2-methylnonane, 90+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. 2-Chloro-2-methylnonane [webbook.nist.gov]
- 5. scbt.com [scbt.com]
